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Compound of Interest

Compound Name: 1,8-Bis(diphenylphosphino)octane

Cat. No.: B1339285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected Nuclear Magnetic Resonance

(NMR) spectral characteristics of 1,8-bis(diphenylphosphino)octane. Due to the absence of

publicly available, detailed experimental NMR data for this specific compound in the searched

scientific literature, this guide will focus on predicted spectral features based on the analysis of

structurally similar compounds and general principles of NMR spectroscopy.

Molecular Structure
1,8-bis(diphenylphosphino)octane, with the CAS Number 41625-30-3, is a bidentate

phosphine ligand. Its structure consists of a flexible eight-carbon alkyl chain linking two

diphenylphosphino groups. This structure is crucial in determining its coordination chemistry

and its corresponding NMR spectral features.

Caption: Molecular structure of 1,8-bis(diphenylphosphino)octane.

Predicted NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) for the ¹H, ³¹P, and ¹³C nuclei

of 1,8-bis(diphenylphosphino)octane. These predictions are based on typical values for

similar alkyl-bis(phosphine) ligands and the known effects of phosphorus on adjacent and

nearby nuclei.
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Predicted ¹H NMR Data
Protons

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Phenyl (Ar-H) 7.2 - 7.5 Multiplet -

Methylene (α-CH₂) 1.8 - 2.2 Multiplet -

Methylene (β-CH₂) 1.4 - 1.7 Multiplet -

Methylene (γ, δ-CH₂) 1.2 - 1.4 Multiplet -

Note: The signals for the methylene protons of the octane chain will likely be complex and

overlapping multiplets due to spin-spin coupling with each other and potentially with the ³¹P

nuclei.

Predicted ³¹P NMR Data
Nucleus

Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Phosphorus (³¹P) -15 to -25 Singlet (proton-decoupled)

Note: The ³¹P chemical shift is sensitive to the solvent and the presence of any coordinating

species. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling

with the adjacent methylene protons.

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted P-C
Coupling (J, Hz)

Phenyl (C-ipso) 137 - 140 Doublet ~15-25 (¹JPC)

Phenyl (C-ortho) 132 - 134 Doublet ~18-22 (²JPC)

Phenyl (C-meta) 128 - 129 Doublet ~5-8 (³JPC)

Phenyl (C-para) 129 - 131 Singlet ~0-2 (⁴JPC)

Methylene (α-CH₂) 28 - 32 Doublet ~12-18 (¹JPC)

Methylene (β-CH₂) 30 - 32 Doublet ~15-20 (²JPC)

Methylene (γ-CH₂) 28 - 30 Singlet -

Methylene (δ-CH₂) 29 - 31 Singlet -

Note: The carbon atoms of the diphenylphosphino groups will show characteristic splitting

patterns due to coupling with the phosphorus atom. The alkyl chain carbons closer to the

phosphorus atoms (α and β) are also expected to show P-C coupling.

Experimental Protocols
While specific experimental details for 1,8-bis(diphenylphosphino)octane are not available, a

general protocol for acquiring high-quality NMR spectra for this type of compound is provided

below.

General NMR Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g.,

CDCl₃, C₆D₆, CD₂Cl₂, or THF-d₈). Chloroform-d (CDCl₃) is a common choice for similar

phosphine ligands.

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the

compound in 0.5-0.7 mL of the deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H

and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly
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used (δ = 0.00 ppm).

Sample Handling: As phosphines can be sensitive to oxidation, it is advisable to prepare the

NMR sample under an inert atmosphere (e.g., nitrogen or argon) and use a sealed NMR

tube if the experiment is to be run over an extended period.

NMR Spectrometer Parameters
¹H NMR:

Spectrometer Frequency: 300-500 MHz

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

³¹P NMR:

Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 121.5 MHz for a 300

MHz spectrometer)

Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)

Number of Scans: 128-512

Relaxation Delay: 2-5 seconds

¹³C NMR:

Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 75.5 MHz for a 300

MHz spectrometer)

Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2-5 seconds
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Logical Relationship of NMR Data Acquisition
The following workflow illustrates the logical steps involved in acquiring and interpreting the

NMR data for a compound like 1,8-bis(diphenylphosphino)octane.
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Caption: Workflow for NMR data acquisition and analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics

of 1,8-bis(diphenylphosphino)octane. For definitive and precise data, experimental

acquisition and analysis are required.

To cite this document: BenchChem. [In-depth Technical Guide: NMR Spectral Data of 1,8-
bis(diphenylphosphino)octane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339285#1-8-bis-diphenylphosphino-octane-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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